molecular formula C13H14ClN3OS B5559222 1-[(5-chloro-2-thienyl)carbonyl]-3-(1H-imidazol-2-yl)piperidine

1-[(5-chloro-2-thienyl)carbonyl]-3-(1H-imidazol-2-yl)piperidine

Cat. No. B5559222
M. Wt: 295.79 g/mol
InChI Key: GPBHOYOONZMMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, along with its derivatives, has been synthesized and studied for various biochemical and pharmacological activities. These compounds often serve as crucial intermediates or active molecules in the development of drugs targeting specific receptors or biological pathways.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, including nucleophilic addition, cyclo condensation, and sometimes, ring closure reactions. These procedures are optimized to yield the target compounds with high purity and efficiency (Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry. Crystallographic studies provide insights into the conformational preferences and intermolecular interactions within the solid state, revealing the importance of the piperidine and imidazole units in maintaining structural integrity (N. R. Thimmegowda et al., 2009).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, highlighting their reactivity and potential as intermediates in synthesizing more complex molecules. The presence of functional groups such as imidazole and piperidine allows for selective modifications, which can be exploited to enhance biological activity or solubility (M. Sedlák et al., 2008).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. These properties are influenced by the molecular structure and can affect the compound's application in drug formulation (S. Naveen et al., 2015).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are essential for determining the compound's role in biological systems. Studies have shown that the imidazole and piperidine units contribute significantly to the compound's ability to interact with biological targets, influencing its pharmacological profile (A. Windhorst et al., 1999).

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Whelan et al. (1995) focused on the synthesis of tropane-3-spiro-4'(5')-imidazolines, a related compound, highlighting their potential as 5-HT3 receptor antagonists. The structural and conformational analysis was conducted using NMR spectroscopy and X-ray diffraction, demonstrating the compounds' preferred conformations and their potential utility in pharmacological applications (Whelan et al., 1995).

Pharmacological Applications

  • Research on substituted (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones by Sedlák et al. (2008) explored the potential for bioisosteric replacement of the carbonyl group in pharmacologically active compounds. The study highlights the versatility of these structures in medicinal chemistry (Sedlák et al., 2008).

Novel Ligand Concept

  • Mundwiler et al. (2004) introduced a mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+, incorporating imidazole and piperidine derivatives. This study outlines a method for labeling bioactive molecules with potential applications in diagnostic imaging and therapy (Mundwiler et al., 2004).

Antitubercular Activity

  • A study by Raju et al. (2020) synthesized and characterized 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives, evaluating their antitubercular activity. This research demonstrates the potential therapeutic applications of such compounds in combating tuberculosis (Raju et al., 2020).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers are responsible for confirming product identity and/or purity .

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-(1H-imidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c14-11-4-3-10(19-11)13(18)17-7-1-2-9(8-17)12-15-5-6-16-12/h3-6,9H,1-2,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBHOYOONZMMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-chloro-2-thienyl)carbonyl]-3-(1H-imidazol-2-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.